西咪替丁 EP 杂质 F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Cimetidine EP Impurity F is used extensively in pharmaceutical research for:

Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods.

Quality Control: Used in quality control processes to ensure the purity and consistency of cimetidine formulations.

Pharmacokinetic Studies: Helps in studying the metabolism and degradation of cimetidine in biological systems

作用机制

Target of Action

The primary target of Cimetidine EP Impurity F is the histamine H2 receptor, which is located on the basolateral membrane of the gastric parietal cell . This receptor plays a crucial role in the regulation of gastric acid secretion.

Mode of Action

Cimetidine EP Impurity F competitively inhibits histamine binding to the histamine H2 receptors . This inhibition results in reduced gastric acid secretion, as well as a reduction in pepsin and gastrins output .

Biochemical Pathways

The action of Cimetidine EP Impurity F affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it inhibits the normal response to histamine, which is a potent stimulator of gastric acid secretion . This leads to a decrease in the volume and acidity of gastric secretions .

Pharmacokinetics

It is known that the systemic clearance of cimetidine, the parent compound, is high and mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . The absolute bioavailability in healthy subjects is about 60% .

Result of Action

The molecular and cellular effects of Cimetidine EP Impurity F’s action include reduced gastric acid secretion, reduced gastric volume, and reduced acidity . This can help manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .

Action Environment

The action, efficacy, and stability of Cimetidine EP Impurity F can be influenced by various environmental factors. For instance, it is known that the compound should be protected from light for storage . .

生化分析

Biochemical Properties

It is known that Cimetidine, the parent compound, works by blocking histamine receptors in the stomach lining, thereby decreasing the secretion of gastric acid . It is plausible that Cimetidine EP Impurity F may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Considering its structural similarity to Cimetidine, it might influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cimetidine, the parent compound, exerts its effects at the molecular level by binding to histamine H2 receptors located on the basolateral membrane of the gastric parietal cell, blocking histamine effects .

Metabolic Pathways

Cimetidine, the parent compound, is known to inhibit many of the isoenzymes of the hepatic CYP450 enzyme system .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cimetidine EP Impurity F involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of solvents like methanol and ethanol, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Cimetidine EP Impurity F follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

Cimetidine EP Impurity F undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted imidazole derivatives.

相似化合物的比较

Similar Compounds

Cimetidine EP Impurity A: Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidothioate.

Cimetidine EP Impurity B: 1-Cyano-2-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine.

Cimetidine EP Impurity C: 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine.

Uniqueness

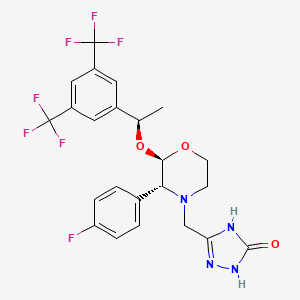

Cimetidine EP Impurity F is unique due to its specific structure, which includes two sulfanyl groups and a cyano group attached to the guanidine moiety. This structure influences its chemical reactivity and interactions, making it distinct from other impurities .

属性

CAS 编号 |

55272-86-1 |

|---|---|

分子式 |

C16H24N8S2 |

分子量 |

392.55 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

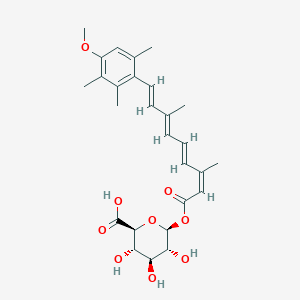

![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)